molecular formula C9H7F2N3S B2589714 3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 1156896-36-4

3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline

Cat. No.: B2589714
CAS No.: 1156896-36-4
M. Wt: 227.23
InChI Key: RNIYJLKWATYGIV-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a difluoro-substituted benzene ring attached to an aniline group, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Mechanism of Action

The mechanism by which 3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is unique due to its specific substitution pattern on the benzene ring and the presence of the thiadiazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,4-difluoro-N-(thiadiazol-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3S/c10-8-2-1-6(3-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIYJLKWATYGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=CSN=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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